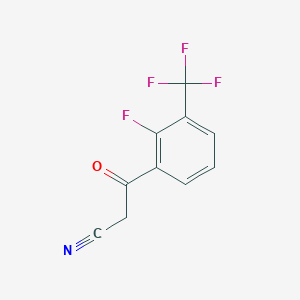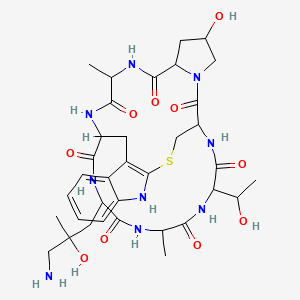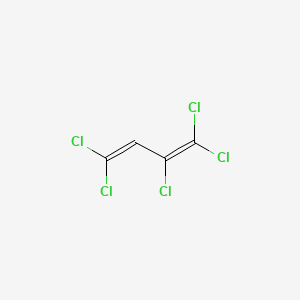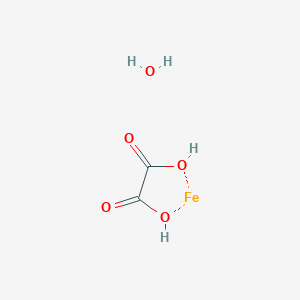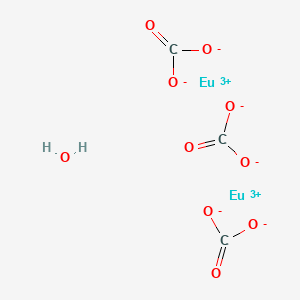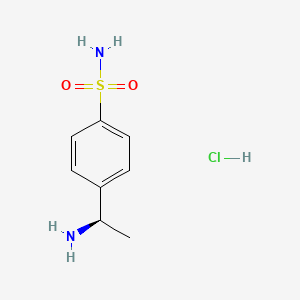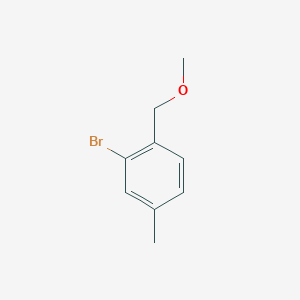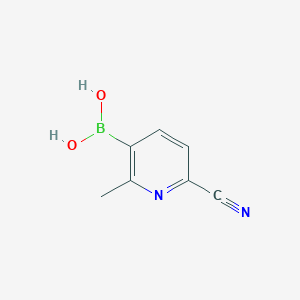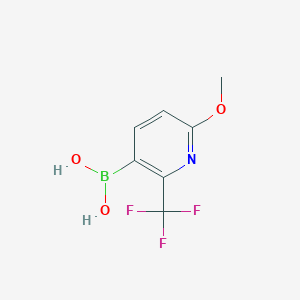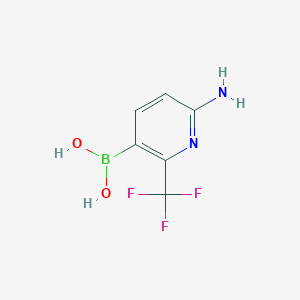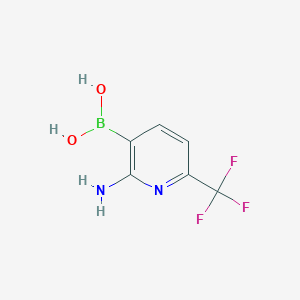
2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid, commonly referred to as 2-AP, is a powerful and versatile boronic acid that can be used in a wide range of scientific research applications. It is a symmetrical molecule with two electron-withdrawing trifluoromethyl groups and a basic amine group. Due to its unique properties, 2-AP is often used as a reagent in organic synthesis, as a catalyst for cross-coupling reactions, and as a building block for the synthesis of complex molecules.
科学的研究の応用
2-AP has a variety of applications in scientific research. It can be used as a catalyst for cross-coupling reactions, such as the Suzuki-Miyaura reaction, and as a reagent for the synthesis of complex molecules. It can also be used as a building block for the synthesis of polymers-based materials, such as polyethers and polyesters. Additionally, 2-AP can be used as a ligand for metal-catalyzed reactions, such as the Heck reaction, and as a reagent for the synthesis of biologically active compounds.
作用機序
The mechanism of action of 2-AP is based on the formation of a boron-amide bond between the boron atom and the amine group of 2-AP. This bond is stabilized by the electron-withdrawing nature of the trifluoromethyl groups, which increases the reactivity of the amine group, allowing it to react with boron-containing substrates.
Biochemical and Physiological Effects
2-AP has been shown to be effective in a variety of biochemical and physiological processes. In particular, it has been used to study the effects of boron on the human body, and has been found to be effective in the treatment of certain diseases, such as prostate cancer. Additionally, 2-AP has been used to study the effects of boron on the immune system, and has been found to be effective in the treatment of certain immune-related diseases, such as rheumatoid arthritis.
実験室実験の利点と制限
2-AP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is highly soluble in a variety of solvents. Additionally, it is a relatively stable molecule, and can be stored for extended periods of time without significant degradation. However, 2-AP is also relatively expensive, and can be toxic in high concentrations.
将来の方向性
There are several potential future directions for the use of 2-AP in scientific research. For example, it could be used as a reagent for the synthesis of complex molecules, such as peptides and proteins. Additionally, it could be used as a ligand for metal-catalyzed reactions, such as the Heck reaction, or as a catalyst for cross-coupling reactions, such as the Suzuki-Miyaura reaction. Furthermore, it could be used to study the effects of boron on the human body, and could be used to develop new treatments for various diseases. Finally, 2-AP could be used as a building block for the synthesis of polymers-based materials, such as polyethers and polyesters.
合成法
2-AP can be synthesized in a two-step process. The first step involves the reaction of 2-amino-6-trifluoromethylpyridine (2-ATP) with boron tribromide (BBr3) in a polar aprotic solvent such as dichloromethane (DCM). This reaction produces a 2-ATP bromide, which is then reacted with sodium borohydride (NaBH4) in the presence of a base such as sodium carbonate (Na2CO3). This second step produces 2-AP in high yields.
特性
IUPAC Name |
[2-amino-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N2O2/c8-6(9,10)4-2-1-3(7(13)14)5(11)12-4/h1-2,13-14H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBIKGQZTZFWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(trifluoromethyl)pyridine-3-boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

